4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
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Overview
Description
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of naphthalene and phenyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline typically involves the reaction of naphthalene derivatives with aniline under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different functional groups.
9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene: Another naphthalene-based compound with distinct properties.
Uniqueness
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline stands out due to its specific arrangement of naphthalene and phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals.
Biological Activity
4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline, also known by its CAS number 1446448-95-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.
The molecular formula of this compound is C32H23N, with a molecular weight of 421.53 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 243 °C to 247 °C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases (RTKs). Specifically, compounds with similar structures have been shown to selectively inhibit kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . The presence of an aniline moiety in its structure is crucial for binding to these targets, facilitating the inhibition of signaling pathways that promote tumor growth.
Antitumor Activity
Research indicates that derivatives of naphthalene-based anilines exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The efficacy varies based on the specific substituents on the naphthalene rings and their spatial arrangement .
Antimicrobial Properties
In addition to antitumor activity, naphthalene derivatives have been evaluated for their antimicrobial properties. Compounds related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .
In Vitro Studies
In vitro studies have confirmed the ability of naphthalene-based compounds to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed assays like MTT and colony formation assays to assess cell viability and proliferation rates. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of these compounds. For instance, murine models treated with naphthalene derivatives showed reduced tumor growth compared to control groups, supporting the findings from in vitro studies .
Data Table: Summary of Biological Activities
Safety and Toxicology
While promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity studies indicate that some derivatives exhibit cytotoxic effects at higher concentrations. Further investigation into their pharmacokinetics and long-term effects is necessary to ensure safe therapeutic applications .
Properties
Molecular Formula |
C32H23N |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline |
InChI |
InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H |
InChI Key |
BEZDNLOCXZHCSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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